molecular formula C15H26ClNO4 B8057049 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate

Cat. No.: B8057049
M. Wt: 319.82 g/mol
InChI Key: OYSAHCGWXDLZKO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a cyclohexyl side chain, and a chloromethyl ester moiety. This compound is primarily utilized as an intermediate in peptide synthesis and prodrug development due to its stability under acidic conditions and its ability to facilitate selective deprotection . The (2R)-stereochemistry and cyclohexyl group enhance steric protection of the amine, reducing racemization risks during synthetic processes. Its chloromethyl ester group enables nucleophilic displacement reactions, making it valuable for covalent conjugation in drug delivery systems.

Properties

IUPAC Name

chloromethyl (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSAHCGWXDLZKO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a synthetic organic compound notable for its complex structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound's unique molecular features make it a subject of interest in medicinal chemistry and biological research. The following sections will explore its biological activity, mechanisms of action, and potential applications, supported by various studies and data.

Molecular Characteristics

  • Molecular Formula : C14H25ClNO4
  • Molecular Weight : Approximately 265.73 g/mol
  • Structural Features :
    • Chloromethyl group
    • Tert-butoxycarbonyl (Boc) protecting group
    • Cyclohexyl moiety

Comparison with Related Compounds

Compound NameStructureUnique Features
Chloromethyl 2-cyclohexylacetateClCOC(=O)CC1CCCCC1Simpler structure, lacks amino group
Chloromethyl n-benzylcarbamateClCOC(=O)NCC1=CC=CC=C1Contains a benzyl group, different biological properties
Chloromethyl 4-methylpiperazine-1-carboxylateClCOC(=O)N1CCN(C(=O)OCCl)CC1Incorporates a piperazine ring, affecting solubility and activity

The structural complexity of this compound enhances its reactivity and potential biological activity compared to simpler analogs.

This compound interacts with various biological targets, including enzymes and receptors. The Boc group can be cleaved under acidic conditions, releasing the free amine that may participate in further biochemical reactions. This property is significant for drug development, particularly in designing compounds that target specific pathways or receptors.

Interaction Studies

Research has focused on the compound's reactivity with biological targets. For example, studies have shown that compounds with similar structures exhibit varying degrees of activity against Toll-like receptors (TLRs), which are crucial for immune response modulation. The structure-activity relationship (SAR) indicates that the orientation of functional groups significantly influences biological efficacy .

Case Studies and Research Findings

  • TLR Agonistic Activity : A study examined the TLR2 agonistic properties of structurally related compounds. It was found that optimal lengths of acyl groups and appropriate orientations of ester carbonyl groups are critical for activity . While specific data on this compound remains limited, its structural similarities suggest potential as a TLR agonist.
  • Enzyme Interaction : Investigations into the compound's interaction with various enzymes have revealed that the chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or activation depending on the target.
  • Therapeutic Applications : The compound's unique combination of functional groups positions it as a candidate for therapeutic applications in areas such as cancer treatment and immunotherapy. Its ability to modulate immune responses through TLR engagement could be harnessed for vaccine adjuvants or immune modulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physicochemical Data

Property Target Compound MPI25b 3p
13C NMR (δ, ppm) Boc: 156.23; Cyclohexyl: 25–35 (unresolved) Boc: 156.23; Cbz: 128.15–137.50 Benzofuran: 108.4–150.4; Acetamido: 21.0–21.1
Yield Not reported in evidence 84% 14%
Key Functional Groups Chloromethyl ester, Boc Methyl ester, Cbz Benzofuran, Acetamido

Reactivity and Stability

  • Target Compound: The chloromethyl ester undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than MPI25b’s methyl ester, enabling faster prodrug activation. Boc deprotection requires strong acids (e.g., HCl/dioxane), whereas MPI25b’s Cbz group is removed via hydrogenolysis .
  • 3p : The benzofuran core stabilizes the molecule under oxidative conditions but introduces photodegradation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.